Trandolaprilat

描述

Contextualization within the Renin-Angiotensin-Aldosterone System (RAAS) Inhibition Paradigm

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. drugbank.compatsnap.com A key enzyme in this system is the angiotensin-converting enzyme (ACE), which catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. fda.govresearchgate.net Angiotensin II exerts its effects by constricting blood vessels, stimulating the adrenal cortex to release aldosterone (B195564)—which promotes sodium and water retention—and providing negative feedback for renin secretion. patsnap.comfda.gov

Trandolaprilat functions by competitively inhibiting ACE. drugbank.comnih.gov This inhibition prevents the formation of angiotensin II, leading to a cascade of effects that lower blood pressure. patsnap.com The reduction in angiotensin II levels results in vasodilation (widening of blood vessels), decreased aldosterone secretion, and an increase in plasma renin activity due to the loss of negative feedback. drugbank.comfda.gov The decrease in aldosterone leads to diuresis and natriuresis, a small increase in serum potassium, and a reduction in the body's retention of sodium and water. nih.govfda.gov Furthermore, ACE is identical to kininase II, an enzyme that degrades bradykinin (B550075), a potent vasodilator. drugbank.comfda.gov By inhibiting this enzyme, this compound may also increase bradykinin levels, further contributing to its vasodilatory and blood pressure-lowering effects. drugbank.comresearchgate.net

Historical Perspectives on Angiotensin-Converting Enzyme (ACE) Inhibitor Research

The journey to the development of ACE inhibitors began with the study of snake venom. lgcstandards.comwikipedia.org In the mid-1950s, ACE was identified as the enzyme responsible for converting angiotensin I to angiotensin II. lgcstandards.compharmaceutical-journal.com A significant breakthrough occurred in 1968 when peptides from the venom of the Brazilian pit viper, Bothrops jararaca, were found to inhibit ACE activity. pharmaceutical-journal.comtandfonline.com This discovery led to the development of teprotide, a nonapeptide that potently inhibited ACE but was not orally active, limiting its therapeutic use. wikipedia.orgtandfonline.com

The quest for an orally active ACE inhibitor led researchers to explore the structure-activity relationship of potential compounds. tandfonline.com Between 1970 and 1973, thousands of chemical structures were tested with little success. lgcstandards.compharmaceutical-journal.com A pivotal moment came in 1974 when researchers began investigating an inhibitor of carboxypeptidase A, an enzyme believed to have a similar active site to ACE. lgcstandards.compharmaceutical-journal.com This line of inquiry ultimately led to the synthesis of captopril (B1668294) in 1975, the first orally active ACE inhibitor, which received FDA approval in 1980. lgcstandards.comtandfonline.com The success of captopril spurred further research, leading to the development of non-sulfhydryl ACE inhibitors like enalapril (B1671234), approved in 1985, and subsequently, a new generation of compounds including trandolapril (B549266). lgcstandards.comtandfonline.com

This compound as an Active Metabolite in ACE Inhibition Research

Trandolapril itself is a prodrug, an inactive compound that is converted into its active form within the body. drugbank.comnih.gov Following oral administration, trandolapril is rapidly hydrolyzed, primarily in the liver, to its biologically active diacid metabolite, this compound. nih.govnih.gov this compound is approximately eight times more potent as an ACE inhibitor than its parent compound, trandolapril. drugbank.comfda.gov

The conversion to an active metabolite is a key feature of trandolapril's pharmacokinetic profile. After oral administration of trandolapril, peak plasma levels of this compound are reached in about 6 hours. nih.gov this compound exhibits a prolonged duration of action, which is attributed to its very high affinity for ACE and a low dissociation rate. nih.gov It has an effective half-life of 16-24 hours, allowing for consistent ACE inhibition over a 24-hour period. drugbank.comnih.gov

Research has shown that this compound has a high binding affinity for ACE, reflected in its low IC50 value (the concentration required to inhibit 50% of the enzyme's activity). nih.govnih.gov This high potency and prolonged action distinguish it within the class of ACE inhibitors. nih.gov Furthermore, this compound's high lipophilicity may enhance its penetration into tissues, potentially contributing to its effects on cardiovascular remodeling. nih.govnih.gov

Pharmacokinetic Properties of Trandolapril and this compound

| Parameter | Trandolapril | This compound |

|---|---|---|

| Peak Plasma Concentration Time | ~1 hour | 4-10 hours |

| Elimination Half-life | ~6 hours | ~10 hours |

| Effective Half-life of Accumulation | - | 16-24 hours |

| Protein Binding | ~80% (independent of concentration) | 65% to 94% (concentration-dependent) |

| Primary Route of Activation | Hepatic deesterification | - |

Data sourced from multiple studies. drugbank.comnih.govdrugs.com

Comparative IC50 Values of ACE Inhibitors

| ACE Inhibitor | IC50 (nmol/L) |

|---|---|

| This compound | Similar to Ramiprilat |

| Enalaprilat | Higher than this compound |

| Captopril | Higher than this compound |

| Quinaprilat | Higher than this compound |

This table presents a qualitative comparison of the concentration required to inhibit ACE activity by 50%. nih.gov

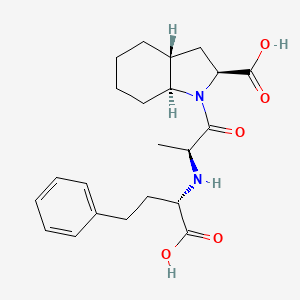

Structure

3D Structure

属性

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYHTSYNOHNUSH-HXFGRODQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024709 | |

| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87679-71-8 | |

| Record name | Trandolaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87679-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trandolaprilat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trandolaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trandolaprilat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANDOLAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6866VL0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Enzymatic Mechanisms of Action of Trandolaprilat

Angiotensin-Converting Enzyme (ACE) Inhibition Specificity

The therapeutic efficacy of trandolaprilat is directly linked to its specific and potent inhibitory effect on ACE. drugbank.comfda.govrxabbvie.comlupin.comontosight.aipatsnap.comsahpra.org.zafda.gov ACE, also known as kininase II, is a peptidyl dipeptidase central to the regulation of blood pressure and electrolyte homeostasis. drugbank.comfda.govrxabbvie.comlupin.compatsnap.comsahpra.org.zafda.govnih.govimmune-system-research.com

Competitive Binding with Angiotensin I (ATI)

This compound acts by competitively binding with angiotensin I (ATI) for access to the active site of ACE. drugbank.com This competitive interaction prevents the enzyme from catalyzing its natural substrate, ATI. drugbank.com Research indicates that ACE inhibitors, including this compound, generally demonstrate a higher affinity for bradykinin (B550075) binding sites within ACE compared to angiotensin I binding sites. nih.govresearchgate.net This suggests that their primary mode of action may involve inhibiting bradykinin degradation, with a secondary effect on reducing angiotensin II production. nih.govresearchgate.net

Prevention of Angiotensin II (ATII) Formation

By engaging in competitive binding with ACE, this compound effectively prevents the enzymatic conversion of angiotensin I (ATI) into angiotensin II (ATII). drugbank.comfda.govrxabbvie.comlupin.comontosight.aipatsnap.comsahpra.org.zafda.govnih.gov Angiotensin II is a potent vasoconstrictor and a key effector molecule within the RAAS, playing a significant role in blood pressure regulation. drugbank.comfda.govrxabbvie.comlupin.compatsnap.comsahpra.org.zafda.govnih.govgiapreza.comwikipedia.org The resulting decrease in ATII levels leads to reduced vasoconstriction and a suppression of aldosterone (B195564) secretion. fda.govrxabbvie.comlupin.comontosight.aipatsnap.comsahpra.org.zafda.govnih.gov A single 2-mg dose of trandolapril (B549266) has been shown to achieve a substantial 70% to 85% inhibition of plasma ACE activity within 4 hours, with approximately 10% of this effect persisting at 24 hours. rxabbvie.comlupin.com Optimal ACE inhibition is observed when plasma this compound concentrations reach 2 ng/mL. rxabbvie.comlupin.com

Role of Specific Amino Acid Residues in ACE-Trandolaprilat Binding

While comprehensive atomic-level details of this compound's interaction with specific ACE amino acid residues are complex and involve intricate structural biology studies, general principles of ACE inhibitor binding highlight key features. Somatic ACE is characterized by two catalytic domains, the N- and C-domains, both of which function as zinc-dependent dipeptidyl carboxypeptidases. immune-system-research.comresearchgate.net Each domain contains a conserved active motif, HExxH, where two histidine residues are crucial for coordinating the catalytic zinc ion. immune-system-research.comresearchgate.net Studies investigating the binding of this compound to ACE have demonstrated that both the N and C domains possess high-affinity binding sites for the inhibitor. researchgate.netnih.gov For example, the dissociation constants (KD) for [3H]this compound binding were determined to be 3 x 10⁻¹⁰ M for the N domain and 1 x 10⁻¹⁰ M for the C domain under specific experimental conditions (pH 7.5, 4°C, and 100 mM NaCl). researchgate.netnih.gov

Zinc Ion Coordination in ACE Active Site Interactions

Angiotensin-converting enzyme is classified as a zinc-metallopeptidase, underscoring its absolute requirement for a zinc ion as a cofactor for its catalytic function. immune-system-research.comresearchgate.net The HExxH active motif, containing two histidine residues, directly coordinates this essential zinc ion within the enzyme's active site. immune-system-research.comresearchgate.net The inhibitory action of ACE inhibitors, including this compound, is critically dependent on their ability to interact with and coordinate this active-site zinc ion. researchgate.netnih.gov This interaction is fundamental to disrupting the enzyme's catalytic mechanism. researchgate.netnih.gov Furthermore, chloride ions contribute to the stability of the enzyme-inhibitor complex, primarily by reducing its dissociation rate. nih.govnih.gov

Modulation of the Renin-Angiotensin-Aldosterone System (RAAS) Cascade

The inhibition of ACE by this compound leads to a significant modulation of the entire RAAS cascade. This intricate hormonal system is vital for maintaining blood pressure, fluid balance, and electrolyte homeostasis. drugbank.comfda.govrxabbvie.comlupin.comontosight.aipatsnap.comsahpra.org.zafda.govnih.gov By decreasing the formation of angiotensin II, this compound effectively interrupts the positive feedback loop within the RAAS, leading to a series of downstream physiological effects. fda.govrxabbvie.comlupin.comontosight.aipatsnap.comsahpra.org.zafda.govnih.gov

Research on Alterations in Plasma Renin Activity

Inhibition of ACE by this compound results in an elevation of plasma renin activity (PRA). drugbank.comfda.govrxabbvie.comlupin.comsahpra.org.zafda.govnih.gov This increase is primarily attributed to the disruption of the negative feedback mechanism, where angiotensin II typically suppresses renin release. drugbank.comfda.govrxabbvie.comlupin.comsahpra.org.zafda.govnih.gov Reflex mechanisms mediated by baroreceptors may also contribute to the observed rise in PRA. drugbank.com Studies have demonstrated that once-daily administration of trandolapril causes a dose-dependent reduction in plasma ACE activity. nih.gov However, it has been noted that increasing the dose beyond a certain threshold (e.g., 2 mg) may not lead to further reductions in angiotensin II levels, potentially due to compensatory increases in plasma renin levels. nih.gov Research conducted in hypertensive patients, including those of African-American descent, indicated that pre-treatment plasma renin activity was not a reliable predictor of the antihypertensive response to trandolapril, as comparable blood pressure reductions were observed even in individuals with low renin levels. nih.gov

Compound Names and PubChem CIDs

Investigating Decreased Aldosterone Secretion and its Physiological Consequences

This compound exerts its effects by inhibiting ACE, which is responsible for converting angiotensin I to angiotensin II. drugbank.comrxabbvie.compatsnap.com Angiotensin II is a potent vasoconstrictor and a key stimulator of aldosterone secretion from the adrenal cortex. drugbank.comrxabbvie.compatsnap.com By reducing angiotensin II levels, this compound leads to a decrease in aldosterone secretion. drugbank.comrxabbvie.compatsnap.comontosight.aiontosight.ainih.gov

The physiological consequence of decreased aldosterone secretion is a reduction in sodium and water retention, promoting diuresis and natriuresis. rxabbvie.compatsnap.comontosight.aiontosight.ainih.govfda.govfda.govnih.gov This contributes to a decrease in blood volume and, consequently, a reduction in blood pressure. patsnap.comontosight.aiontosight.ai Studies have shown that treatment with trandolapril can result in a small increase in serum potassium, with mean increases of approximately 0.1 mEq/L observed in controlled clinical trials. rxabbvie.comnih.govfda.govfda.govfda.gov This is attributed to the reduced aldosterone levels, as aldosterone typically promotes potassium excretion. fda.gov

Kininase II Activity and Bradykinin Pathway Modulation

Angiotensin-converting enzyme (ACE) is identical to kininase II, an enzyme that plays a crucial role in the degradation of bradykinin. drugbank.comrxabbvie.comnih.govfda.gov

Inhibition of Bradykinin Degradation

As an ACE inhibitor, this compound inhibits the enzymatic deactivation of bradykinin. drugbank.comrxabbvie.comnih.govfda.gov This inhibition leads to increased levels of bradykinin, a potent vasodilator. drugbank.comrxabbvie.comontosight.ainih.govfda.gov The elevated bradykinin levels may contribute to the therapeutic effects of this compound by enhancing vasodilation and further lowering blood pressure. drugbank.comrxabbvie.comontosight.ainih.gov Research indicates that ACE inhibitors generally exhibit a higher affinity for bradykinin binding sites compared to angiotensin I binding sites, suggesting their primary role as inhibitors of bradykinin degradation. researchgate.netnih.gov

Research on the Role of Increased Bradykinin Levels in Therapeutic Effects

Increased levels of bradykinin, facilitated by this compound's inhibition of kininase II, are thought to contribute to its therapeutic effects. drugbank.comrxabbvie.comontosight.ainih.gov Bradykinin induces the release of endothelium-derived relaxing factors, such as nitric oxide (NO), and other vasoactive factors like prostaglandins (B1171923) and endothelium-derived hyperpolarizing factor (EDHF), through the activation of B2-kinin receptors on endothelial cells. ahajournals.orgresearchgate.net

Studies have investigated the involvement of bradykinin in the anti-ischemic effects of trandolapril. For instance, chronic administration of trandolapril in isolated perfused rat hearts has been shown to increase myocardial bradykinin content and enhance endothelial constitutive nitric oxide synthase (eNOS) expression and activity in both aortic endothelium and cardiac myocytes. nih.govnih.gov The anti-ischemic effect of trandolapril, including reduction in diastolic pressure increase during ischemia and reperfusion, improved functional recovery, and amelioration of energy metabolism, was counteracted by bradykinin B2 receptor antagonists and nitric oxide synthase inhibitors, highlighting the role of bradykinin-mediated NO production. nih.govnih.gov

Furthermore, research suggests that increased bradykinin action can improve insulin (B600854) sensitivity. Direct incubation of soleus muscles from insulin-resistant rats with this compound or bradykinin itself led to significant increases in insulin action on glucose metabolism. doi.org This effect is consistent with the concept that ACE inhibitors mediate their actions, at least in part, via increased bradykinin activity on B2 kinin receptors. doi.org

Distinction between Prodrug (Trandolapril) and Active Metabolite (this compound) Activity

Trandolapril is a non-sulfhydryl prodrug that is administered orally. drugbank.comrxabbvie.comontosight.aiontosight.ainih.govwikipedia.orgmedsinfo.com.auncats.ioontosight.ai It undergoes rapid hydrolysis, primarily in the liver, to its biologically active diacid metabolite, this compound. drugbank.comrxabbvie.comontosight.aiontosight.ainih.govfda.govnih.govfda.govwikipedia.orgmedsinfo.com.auncats.ioontosight.aiahajournals.orgmims.comresearchgate.netnih.gov this compound is the primary compound responsible for the therapeutic effects of trandolapril. drugbank.comrxabbvie.comontosight.aiontosight.aimims.com

This compound is approximately eight times more potent as an inhibitor of ACE activity than its parent compound, trandolapril. rxabbvie.comfda.govfda.govnih.govfda.gov While trandolapril itself may have some affinity for ACE and contribute to an antihypertensive effect, the significant ACE-inhibiting activity is attributed to this compound. medsinfo.com.au

The conversion process is crucial for the drug's efficacy. After oral administration of trandolapril, peak trandolapril levels occur at about one hour, while peak this compound levels are observed between 4 and 10 hours. rxabbvie.comfda.govmims.com The elimination half-life of trandolapril is approximately 6 hours, whereas the effective half-life of this compound at steady state is considerably longer, ranging from 10 hours to 22.5 hours, or even 16-24 hours. drugbank.comrxabbvie.comfda.govwikipedia.orgmims.com This prolonged elimination phase for this compound is likely due to its binding to plasma and tissue ACE. drugbank.comrxabbvie.comfda.gov

The bioavailability of trandolapril after oral administration is about 10% as trandolapril and approximately 70% as this compound, indicating extensive first-pass metabolism. rxabbvie.comontosight.aifda.govmims.com ACE inhibition is a function of this compound concentration, not trandolapril concentration. rxabbvie.comfda.gov

Table 1: Key Pharmacokinetic Differences between Trandolapril and this compound

| Property | Trandolapril | This compound |

| Nature | Prodrug | Active Metabolite |

| Formation | Hydrolyzed from Trandolapril (primarily in liver) drugbank.comrxabbvie.comontosight.aimims.com | |

| Potency (ACE inhibition) | Less potent rxabbvie.comfda.govfda.govnih.govfda.gov | Approximately 8 times more potent rxabbvie.comfda.govfda.govnih.govfda.gov |

| Peak Plasma Levels (after oral) | ~1 hour rxabbvie.comfda.govmims.com | 4-10 hours rxabbvie.comfda.govmims.com |

| Elimination Half-life | ~6 hours drugbank.comrxabbvie.comfda.govwikipedia.orgmims.com | 10 hours drugbank.comwikipedia.org, 16-24 hours drugbank.com, 22.5 hours (steady state) rxabbvie.comfda.govmims.com |

| Bioavailability (as drug) | ~10% rxabbvie.comfda.govmims.com | ~70% rxabbvie.comfda.govmims.com |

| Protein Binding | ~80% (independent of concentration) drugbank.comrxabbvie.comwikipedia.orgmims.com | 65-94% (concentration-dependent) drugbank.comrxabbvie.comwikipedia.orgmims.com |

Pharmacodynamic Profile and Effects of Trandolaprilat

Renal System Pharmacodynamic Effects

Trandolaprilat exerts significant pharmacodynamic effects on the renal system, primarily through its inhibition of ACE.

Renoprotective Mechanisms Research

This compound's renoprotective effects are largely attributed to its ability to inhibit ACE, thereby reducing the formation of angiotensin II. wikipedia.orgcenmed.com Angiotensin II is a potent vasoconstrictor that also stimulates aldosterone (B195564) secretion, leading to increased blood pressure and sodium and water retention. cenmed.com By decreasing angiotensin II levels, this compound induces vasodilation, lowers blood pressure, and promotes the excretion of sodium and water, which collectively helps to protect the kidneys from damage, particularly in conditions like uncontrolled hypertension. wikipedia.org

Furthermore, ACE inhibitors, including this compound, contribute to renoprotection by directly promoting the vasodilation of renal arterioles. The high lipophilicity of trandolapril (B549266), and consequently its active metabolite this compound, is thought to enhance its tissue penetration, leading to a more prolonged inhibition of vascular tissue ACE. Research also suggests that the therapeutic effects of this compound may involve increased levels of bradykinin (B550075), a potent vasodilator, due to ACE's role as kininase II, an enzyme that degrades bradykinin. wikipedia.org

In experimental models, this compound has demonstrated the capacity to attenuate ischemia/reperfusion injury in isolated rat hearts. Studies in rats with membranous nephropathy indicated that trandolapril alone could prevent increases in systolic blood pressure and reduce proteinuria. When combined with an endothelin-1 (B181129) antagonist, the renoprotective effects were even more pronounced, showing greater reductions in serum creatinine (B1669602), glomerulosclerosis, and tubulointerstitial damage.

Investigations into Impact on Albuminuria

This compound has been extensively investigated for its impact on albuminuria and microalbuminuria, which are key indicators of renal damage. Studies have consistently shown that this compound, as the active form of trandolapril, can reduce albuminuria.

The Bergamo Nephrologic Diabetes Complications Trial (BENEDICT) provided significant evidence regarding trandolapril's effect on microalbuminuria. In this study, trandolapril alone or in combination with verapamil (B1683045) delayed the onset of microalbuminuria in type 2 diabetic patients with hypertension and normal urinary albumin excretion. Specifically, trandolapril alone was found to delay the onset of microalbuminuria by a factor of 2.1, and it reduced the incidence of microalbuminuria by 50% compared to placebo (Hazard ratio [95% CI]: 0.49 [0.27–0.90]).

A meta-analysis further supported these findings, indicating that the combination of trandolapril and verapamil provided a greater reduction in albuminuria compared to trandolapril monotherapy, with a weighted mean difference (WMD) of 136.77 (95% CI: 12.44–261.09).

In a study involving type 2 diabetic patients with hypertension and albuminuria, treatment with trandolapril, alone or in combination with verapamil, led to a significant reduction in urinary albumin excretion (UEA). The mean UEA decreased from a baseline of 520.9 ± 602 mg/day to 177.9 ± 24.3 mg/day (p < 0.001), representing a 29.6% reduction.

Another study focusing on normotensive type 2 diabetic patients with proteinuria demonstrated that both trandolapril and a fixed-dose combination of trandolapril-verapamil (FDTV) significantly decreased proteinuria. The FDTV group showed a statistically greater reduction in proteinuria from baseline compared to the trandolapril-only group.

Table 1: Impact of Trandolapril on Albuminuria/Proteinuria

| Study/Treatment Group | Baseline Albuminuria/Proteinuria (mg/day) | Post-Treatment Albuminuria/Proteinuria (mg/day) | Percentage Reduction | Statistical Significance (p-value) | Reference |

| Trandolapril (BENEDICT) | N/A (Incidence) | 50% reduction in incidence vs. placebo | 50% | Hazard ratio: 0.49 (0.27–0.90) | |

| Trandolapril (Monotherapy) | 520.9 ± 602 | 177.9 ± 24.3 | 29.6% | < 0.001 | |

| Trandolapril (Normotensive Type 2 DM) | 1105 ± 212 | 750.9 ± 134 | 32% | < 0.005 | |

| FDTV (Normotensive Type 2 DM) | 1200 ± 200 | 540 ± 79 | 55% | < 0.001 |

Other Systemic Pharmacodynamic Research

Beyond its primary renal effects, research has explored this compound's influence on various other systemic physiological processes.

Research on Metabolic Effects (e.g., carbohydrate and lipid metabolism)

This compound is generally reported to lack adverse effects on carbohydrate and lipid metabolism. wikipedia.org Early research indicated that trandolapril did not significantly influence fasting or post-prandial blood glucose levels or insulin (B600854) sensitivity. A double-blind, placebo-controlled crossover trial investigating the effect of trandolapril on insulin sensitivity (M) in patients with hypertension and type 2 diabetes found no clinically relevant change in M values.

Table 2: Effect of Trandolapril on Insulin Sensitivity (M)

| Treatment Group | Insulin Sensitivity (M) (mg/kg x min) (Mean ± SD) | Statistical Significance (p-value) | Reference |

| Placebo (Run-in) | 5.2 ± 1.98 | - | |

| Placebo | 5.3 ± 1.70 | - | |

| Trandolapril | 5.1 ± 1.65 | 0.58 |

However, some studies have presented nuanced findings. In spontaneously hypertensive (SH) rats, acute exposure to this compound resulted in a small but significant increase in the rates of glucose metabolism and improved the sensitivity of glycogen (B147801) synthesis to insulin in soleus muscle. Additionally, in a study of type 2 diabetic patients with hypertension and albuminuria, trandolapril, either alone or in combination with verapamil, was associated with significant reductions in fasting glucose levels (from 162.7 ± 43.9 mg/dL to 153.2 ± 42.7 mg/dL, p < 0.001) and glycated hemoglobin (HbA1c) (from 6.8 ± 1.2% to 6.5 ± 1.3%, p = 0.012). Another investigation concluded that trandolapril did not interfere with blood glucose control in hypertensive diabetics.

Investigations into Inflammation Modulation

Research suggests that this compound may possess anti-inflammatory properties. Angiotensin II, whose levels are reduced by this compound's ACE inhibitory action, is implicated in inflammatory processes. Elevated angiotensin II concentrations are reported to upregulate pro-inflammatory markers, such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α), and increase oxidative stress, contributing to the evolution of various autoimmune diseases. By inhibiting angiotensin II, this compound can exert neuroprotective effects and mitigate oxidative stress through the reduction of mitochondrial dysfunction. The involvement of neural inflammation, characterized by high levels of inflammatory cytokines and activated microglial cells, is a recognized factor in neurodegenerative processes, where ACE inhibition may play a modulatory role. Furthermore, ACE inhibitors, including trandolapril, are known to reduce cardiac and vascular remodeling, processes that often involve underlying inflammatory components.

Pharmacokinetic Investigations of Trandolaprilat

Biotransformation and Activation Pathways

The conversion of the inactive prodrug trandolapril (B549266) into its active form, trandolaprilat, is a pivotal step in its pharmacokinetic pathway, primarily occurring through enzymatic hydrolysis.

Hepatic Esterase-Mediated Hydrolysis of Trandolapril to this compound

Trandolapril, an ethyl ester prodrug, undergoes rapid and extensive biotransformation in the body, primarily in the liver, to yield its active diacid metabolite, this compound. nih.govdrugbank.comontosight.aiontosight.aidrugs.comncats.iopathbank.orgsahpra.org.za This conversion is predominantly mediated by hepatic esterases. drugbank.comontosight.aiontosight.aidrugs.comncats.iopathbank.orgsahpra.org.za Specifically, carboxylesterase 1 (CES1) has been identified as the primary enzyme responsible for the hydrolysis of trandolapril to this compound in human liver microsomes. nih.govresearchgate.net In contrast, carboxylesterase 2 (CES2), which is predominantly expressed in human intestinal microsomes, exhibits little to no catalytic activity towards trandolapril. nih.gov Following oral administration of trandolapril, peak plasma concentrations of this compound are typically reached between 4 and 10 hours. drugs.comsahpra.org.za The absolute bioavailability of this compound after trandolapril administration is approximately 70%. sahpra.org.za

Research on Relative Activity of this compound to Trandolapril

This compound is the highly potent and primary contributor to the therapeutic effects of trandolapril. nih.govdrugbank.comontosight.aiontosight.aidrugs.comncats.iosahpra.org.zanih.govnih.govmedchemexpress.com Research indicates that this compound is approximately eight times more active as an inhibitor of ACE activity compared to its parent compound, trandolapril. drugbank.comdrugs.comwikipedia.org Furthermore, in vitro studies have demonstrated that this compound is three times more potent than enalaprilat, another active metabolite of an ACE inhibitor. nih.gov This superior potency and high affinity for ACE contribute significantly to the prolonged duration of action observed with trandolapril. nih.gov

Identification and Characterization of Other Metabolites

Beyond the primary active metabolite this compound, at least seven other metabolites of trandolapril have been identified. drugbank.comdrugs.comfda.gov These additional metabolites are primarily characterized as glucuronides or deesterification products. drugbank.comdrugs.comfda.gov Among these, diketopiperazine derivatives of both trandolapril and this compound have also been identified, indicating further metabolic pathways for these compounds. drugbank.comcenmed.com

Distribution Characteristics of this compound

The distribution of this compound within the body is influenced by its plasma protein binding and its lipophilicity, which collectively dictate its tissue penetration.

Plasma Protein Binding Characteristics (Concentration-Dependent and Saturable Aspects)

The plasma protein binding characteristics of trandolapril and its active metabolite, this compound, differ significantly. Serum protein binding of the prodrug trandolapril is approximately 80% and remains independent of concentration. nih.govdrugs.comsahpra.org.zawikipedia.orgfda.govwikipedia.orgmedsinfo.com.aubibliomed.org In contrast, the binding of this compound to plasma proteins is concentration-dependent and exhibits saturable aspects. nih.govdrugs.comsahpra.org.zafda.govwikipedia.org This binding varies from 65% at higher concentrations (e.g., 1000 ng/mL) to 94% at lower concentrations (e.g., 0.1 ng/mL), suggesting that binding sites become saturated as the concentration of this compound increases. nih.govdrugs.comsahpra.org.zafda.gov The major proportion of circulating this compound is also non-saturably bound to albumin. medsinfo.com.au

Table 1: Plasma Protein Binding of Trandolapril and this compound

| Compound | Plasma Protein Binding (%) | Concentration Dependency | Saturation |

| Trandolapril | ~80% | Independent | No |

| This compound | 65-94% | Concentration-dependent | Yes |

Tissue Penetration and Lipophilicity Studies

This compound exhibits a high degree of lipophilicity, which is a key characteristic contributing to its favorable tissue penetration. nih.govmedchemexpress.comnih.govmedsinfo.com.autg.org.auresearchgate.net This high lipophilicity of this compound, compared to other ACE inhibitors such as ramiprilat, perindoprilat, enalaprilat, and captopril (B1668294), is thought to enhance its ability to permeate various tissues. nih.govnih.govmedsinfo.com.au Studies have shown that trandolapril and its active metabolite this compound are more lipophilic than enalapril (B1671234) and its active diacid enalaprilat. nih.gov

Clinical Research on Therapeutic Efficacy of Trandolaprilat

Hypertension Management Studies

Trandolaprilat plays a significant role in the management of hypertension, with studies highlighting its effectiveness across different patient profiles and its ability to provide sustained blood pressure control.

Research in Mild to Moderate Essential Hypertension

In patients with mild to moderate essential hypertension, this compound, via trandolapril (B549266), has shown effective control of blood pressure. Once-daily administration of trandolapril (2 to 4 mg) has been observed to lower supine or standing systolic/diastolic blood pressure by an average of 7-10/4-5 mmHg below placebo responses in non-black patients over 24 hours. In black patients, the reduction was 4-6/3-4 mmHg. drugs.comrxabbvie.comfda.gov Comparative trials have indicated that this compound's antihypertensive efficacy is similar to that of other ACE inhibitors such as enalapril (B1671234), atenolol, hydrochlorothiazide (B1673439), lisinopril, and sustained-release nifedipine (B1678770). nih.govdrugbank.comnih.gov Some studies even suggested it was more effective than captopril (B1668294). drugbank.comnih.gov Combination therapy involving trandolapril and hydrochlorothiazide or sustained-release nifedipine demonstrated a significantly greater antihypertensive effect than either agent alone. nih.govdrugbank.comnih.gov

Table 1: Average Blood Pressure Reduction in Mild to Moderate Essential Hypertension (24 hours post-dosing)

| Patient Group | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) |

| Non-black | 7-10 | 4-5 |

| Black | 4-6 | 3-4 |

Source: drugs.comrxabbvie.comfda.gov

Investigating Response in Low-Renin Hypertension

This compound exhibits antihypertensive actions even in patients with low-renin hypertension. nih.govrxabbvie.comfda.govndrugs.comncats.io This is significant because the renin-angiotensin-aldosterone system (RAAS) is typically the principal mechanism through which ACE inhibitors exert their effects. Studies have shown that both black and non-black patients, including those who are typically a predominantly low-renin group, respond to trandolapril. nih.govrxabbvie.comfda.govhpra.ie

Studies on 24-Hour Blood Pressure Control

Ambulatory blood pressure monitoring (ABPM) studies have confirmed this compound's ability to provide consistent 24-hour blood pressure control. A single 2 mg dose of trandolapril, leading to this compound activity, produces substantial inhibition of plasma ACE activity that persists for more than 24 hours. nih.govrxabbvie.com The trough-to-peak ratio of blood pressure reduction, an indicator of sustained efficacy, has been consistently reported to be greater than or equal to 50% for trandolapril, with some studies showing ratios ranging from 0.5 to 0.9. drugs.comrxabbvie.comfda.govnih.gov In a study involving mild to moderate essential hypertensive outpatients, trandolapril significantly reduced 24-hour systolic and diastolic blood pressure, affecting both daytime and nighttime values. The trough-to-peak ratio was 0.6 for systolic and 0.7 for diastolic blood pressure, indicating a long-lasting antihypertensive effect. nih.govscielo.br

Post-Myocardial Infarction Left Ventricular Dysfunction Research (TRACE Study)

The Trandolapril Cardiac Evaluation (TRACE) study was a pivotal double-blind, placebo-controlled trial that investigated the effect of trandolapril (and thus this compound) on all-cause mortality in stable patients with echocardiographic evidence of left ventricular dysfunction following a myocardial infarction (MI). Patients were randomized 3 to 7 days after an acute MI and followed for 24 to 50 months. rxabbvie.comfda.govnih.govhispa.rsnih.govresearchgate.nettandfonline.com

Impact on All-Cause Mortality

The TRACE study demonstrated a significant reduction in all-cause mortality with long-term treatment of trandolapril in patients with reduced left ventricular function after MI. During the study period, 304 patients (34.7%) in the trandolapril group died, compared to 369 patients (42.3%) in the placebo group (P < 0.001). hispa.rsnih.gov The relative risk of death from any cause in the trandolapril group, compared with the placebo group, was 0.78 (95% confidence interval, 0.67 to 0.91). nih.govhispa.rsnih.govresearchgate.nettandfonline.com The mortality curves diverged early and continued to diverge throughout the follow-up period, indicating an early and sustained benefit. hispa.rs

Table 2: All-Cause Mortality in TRACE Study

| Group | Number of Patients | Deaths (n) | Mortality Rate (%) | Relative Risk (vs. Placebo) | P-value |

| Trandolapril | 876 | 304 | 34.7 | 0.78 (0.67 to 0.91 CI) | < 0.001 |

| Placebo | 873 | 369 | 42.3 | 1.00 (Reference) |

Reduction in Cardiovascular Mortality and Sudden Death

Table 3: Cardiovascular Mortality and Sudden Death in TRACE Study

| Outcome | Trandolapril Group (n) | Placebo Group (n) | Relative Risk (95% CI) | P-value |

| Cardiovascular Mortality | 226 | 288 | 0.75 (0.63 to 0.89) | < 0.001 |

| Sudden Death | 105 | 133 | 0.76 (0.59 to 0.98) | 0.03 |

Prevention of Severe Heart Failure Progression

Long-term treatment with trandolapril has demonstrated a significant role in preventing the progression of severe heart failure, especially in patients with left ventricular dysfunction following acute myocardial infarction (AMI). The Trandolapril Cardiac Evaluation (TRACE) trial, a double-blind, placebo-controlled study, investigated the effect of trandolapril on all-cause mortality in stable patients with echocardiographic evidence of left ventricular dysfunction 3 to 7 days after a myocardial infarction. rxabbvie.comfda.govnih.gov

The TRACE trial reported a 20% reduction in the risk of progression of heart failure (p=0.047) in the trandolapril group compared to placebo. rxabbvie.comfda.govfda.gov This progression was defined by a time-to-first-event analysis that included death attributed to heart failure, hospitalization for heart failure, or the requirement for open-label ACE inhibitor for the treatment of heart failure. rxabbvie.comfda.govfda.gov

Preclinical studies further support these findings. In experimental models of volume overload heart failure (aortocaval fistula rats), trandolapril substantially reduced electrical proarrhythmic remodeling and mortality. frontiersin.org This beneficial effect on mortality was observed despite a less pronounced effect on cardiac hypertrophy, suggesting that trandolapril's therapeutic benefits in volume-overload heart failure might be dissociated from purely antihypertrophic effects. frontiersin.org

Table 1: Effect of Trandolapril on Heart Failure Progression (TRACE Trial)

| Outcome | Relative Risk (RR) | 95% Confidence Interval (CI) | P-value |

| Progression of Heart Failure | 0.80 | Not specified | 0.047 |

Effects on Reinfarction Rates

In the TRACE study, while trandolapril demonstrated significant benefits in reducing mortality and heart failure progression, it did not significantly reduce the risk of recurrent myocardial infarction (fatal or nonfatal). rxabbvie.comfda.govnih.govfda.govhispa.rs The relative risk for reinfarction in the trandolapril group compared to the placebo group was 0.86, with a 95% confidence interval of 0.66 to 1.13, and a p-value of 0.29. nih.govhispa.rs

Table 2: Effect of Trandolapril on Reinfarction Rates (TRACE Trial)

| Outcome | Relative Risk (RR) | 95% Confidence Interval (CI) | P-value |

| Recurrent Myocardial Infarction (fatal or nonfatal) | 0.86 | 0.66–1.13 | 0.29 |

Congestive Heart Failure (CHF) Research

This compound plays a crucial role in the management of congestive heart failure, particularly in improving patient outcomes following acute myocardial infarction.

Role in Reducing Mortality and Arrhythmia Incidence

The TRACE trial provided compelling evidence for the efficacy of trandolapril in reducing mortality in patients with left ventricular dysfunction after AMI. During the study period, 304 patients (34.7%) in the trandolapril group died, compared with 369 (42.3%) in the placebo group (P = 0.001). nih.govhispa.rs The relative risk of death from any cause in the trandolapril group, compared with the placebo group, was 0.78 (95% confidence interval [CI] 0.67–0.91; p = 0.001). nih.govnih.govhispa.rs This reduction was largely attributed to a decrease in cardiovascular mortality (relative risk, 0.75; 95% CI 0.63–0.89; p = 0.001) and sudden death (relative risk, 0.76; 95% CI 0.59–0.98; p = 0.03). nih.govnih.govhispa.rs

Beyond mortality, trandolapril treatment has also been shown to reduce the incidence of atrial fibrillation in patients with left ventricular dysfunction after acute myocardial infarction. In a sub-analysis of the TRACE study, significantly fewer patients developed atrial fibrillation in the trandolapril group (2.8%, n=22) compared to the placebo group (5.3%, n=42) over a 2- to 4-year follow-up period (P<0.05). nih.gov Cox multivariable regression analysis revealed that trandolapril treatment significantly reduced the risk of developing atrial fibrillation (RR, 0.45; 95% CI, 0.26 to 0.76; P<0.01). nih.gov

Table 3: Effect of Trandolapril on Mortality and Arrhythmia Incidence (TRACE Trial)

| Outcome | Relative Risk (RR) | 95% Confidence Interval (CI) | P-value |

| All-Cause Mortality | 0.78 | 0.67–0.91 | 0.001 |

| Cardiovascular Mortality | 0.75 | 0.63–0.89 | 0.001 |

| Sudden Death | 0.76 | 0.59–0.98 | 0.03 |

| Incidence of Atrial Fibrillation | 0.45 | 0.26–0.76 | <0.01 |

Evaluation of Hospital Readmission Rates

Clinical data indicates that trandolapril significantly reduces hospital readmission rates. For the entire follow-up period, trandolapril significantly reduced the risk of all-cause hospital admissions (RR 0.92, 95% CI 0.88–0.96, p < 0.001) and cardiac hospitalizations (RR 0.95, 95% CI 0.91–1.00, p = 0.047). nih.gov The majority of these cardiac hospitalizations were for heart failure. nih.gov The TRACE trial also specifically noted a decrease in heart failure-related hospitalization with trandolapril. fda.gov

Table 4: Effect of Trandolapril on Hospital Readmission Rates

| Outcome | Relative Risk (RR) | 95% Confidence Interval (CI) | P-value |

| All-Cause Hospital Admissions | 0.92 | 0.88–0.96 | <0.001 |

| Cardiac Hospitalizations | 0.95 | 0.91–1.00 | 0.047 |

Research on Diabetic Nephropathy and Proteinuria Prevention

Trandolapril has demonstrated efficacy in slowing the progression of renal disease in individuals with diabetes mellitus, particularly in preventing proteinuria. ncats.iodrugbank.com It is indicated for this purpose in hypertensive patients with diabetes and microalbuminuria or overt nephropathy. ncats.iodrugbank.com

The Bergamo Nephrologic Diabetes Complications Trial (BENEDICT) investigated the effect of ACE inhibitors and non-dihydropyridine calcium channel blockers, alone or in combination, on preventing microalbuminuria in subjects with hypertension, type 2 diabetes, and normal urinary albumin excretion. nih.govnih.gov The study documented that trandolapril alone or in combination with verapamil (B1683045) delayed the onset of microalbuminuria, and this effect was independent of its blood pressure-reducing capabilities. nih.govnih.gov

In a study involving normotensive type 2 diabetic patients with 24-hour proteinuria exceeding 300 mg, trandolapril (2 mg once daily) significantly decreased mean proteinuria from 1,105 ± 212 mg to 750.9 ± 134 mg (P < 0.005). nih.gov This effect on proteinuria was not always directly related to blood pressure reduction. nih.gov By inhibiting the ACE enzyme, trandolapril helps protect the kidneys from damage that can occur due to uncontrolled hypertension, which is particularly important for patients with diabetes where maintaining kidney function is critical. patsnap.com

Table 5: Effect of Trandolapril on Proteinuria in Diabetic Nephropathy

| Study/Patient Group | Baseline Proteinuria (mg) | Final Proteinuria (mg) | P-value |

| Normotensive Type 2 Diabetic Patients with Proteinuria >300 mg (Trandolapril group) | 1105 ± 212 | 750.9 ± 134 | <0.005 |

Comparative Research with Other Angiotensin Converting Enzyme Inhibitors and Antihypertensive Agents

Head-to-Head Efficacy Trials

Clinical trials have directly compared the antihypertensive efficacy of trandolapril (B549266) with other widely used ACE inhibitors.

Versus Enalapril (B1671234) : In a double-blind, multicentric study involving patients with mild to moderate hypertension, trandolapril was compared with enalapril over 8 weeks. At the end of the study, 98.4% of patients treated with trandolapril achieved the primary outcome of a sitting diastolic blood pressure (DBP) below 90 mmHg, compared to 92.6% of patients treated with enalapril researchgate.net. Another double-blind, randomized study found that both trandolapril and enalapril induced significant and comparable decreases in clinic, 24-hour, awake, and sleep ambulatory blood pressures nih.gov.

Versus Captopril (B1668294) : Trandolapril has demonstrated superior efficacy compared to captopril. In a small number of double-blind comparative trials, trandolapril was found to be more effective than captopril in managing mild to moderate hypertension.

Versus Lisinopril : Trandolapril has shown antihypertensive efficacy similar to that of lisinopril drugbank.com. Analysis of trough-to-peak ratios, a measure of the duration of blood pressure-lowering effect, indicated that once-daily administration of trandolapril (50% to 100%) and lisinopril (40% to 70%) both produced ratios higher than 50%, confirming a 24-hour period of effect drugbank.com.

Versus Ramipril : A network meta-analysis of 29 studies in patients with chronic heart failure suggested that trandolapril ranked first in reducing both systolic and diastolic blood pressure when compared with other ACE inhibitors, including ramipril, enalapril, captopril, and lisinopril nih.gov.

Versus Perindopril : A double-blind randomized study comparing trandolapril and perindopril using home self-blood pressure measurement found that while evening blood pressure was similar between the two groups, morning blood pressure before the next dose was significantly lower in the trandolapril group (137.4/90.3 mmHg) compared to the perindopril group (143.1/93.8 mmHg) nih.gov. This suggests a more sustained effect at the end of the dosing interval for trandolapril nih.gov. Other comparative trials have found trandolapril to be statistically indistinguishable from or superior to perindopril researchgate.net.

Pharmacodynamic Comparisons

The pharmacodynamic properties of trandolaprilat, particularly its interaction with the angiotensin-converting enzyme, distinguish it from other agents in its class.

ACE Affinity and Potency : this compound exhibits a very high affinity for ACE and a correspondingly low dissociation rate, which are key reasons for its prolonged duration of action nih.gov. Its high potency is reflected by a low IC50 value, which is the concentration needed to inhibit 50% of the enzyme's activity nih.gov.

IC50 Values : In vitro studies comparing the ACE inhibitory activities of the diacid forms have shown that this compound is three- to fivefold more active than enalaprilat nih.gov. Measurements of relative affinities for purified human renal ACE revealed an IC50 of 3.2 nM for this compound, compared to 34 nM for enalaprilat nih.gov. The prodrug, trandolapril, was also found to be a potent ACE inhibitor in vitro, nearly as active as its diacid metabolite, whereas enalapril itself had very low affinity for the enzyme nih.gov.

Pharmacokinetic Distinctions

Key pharmacokinetic differences, such as lipophilicity and half-life, contribute to the unique clinical profile of this compound.

Lipophilicity : this compound is characterized by its very high lipophilicity compared to other ACE inhibitors, a property that is thought to enhance its penetration into tissues nih.gov. Studies have shown that this compound is significantly more lipophilic than enalaprilat nih.gov. This strong lipophilicity is a contributing factor to its long biological half-life drugbank.com.

Half-life : this compound has a long effective plasma half-life of accumulation at a steady state of 24 hours nih.gov. This prolonged half-life allows for consistent blood pressure control over a 24-hour period with once-daily administration nih.gov. The terminal elimination half-life of this compound is notably long, contributing to its sustained duration of action researchgate.net.

Combination Therapy Research

This compound has been extensively studied in combination with other antihypertensive agents, demonstrating synergistic effects and enhanced efficacy.

The combination of trandolapril with diuretics like hydrochlorothiazide (B1673439) (HCTZ) has been shown to produce a greater antihypertensive effect than either agent used as monotherapy. In a multicenter international trial, the combination of trandolapril 2 mg and HCTZ 25 mg resulted in a significantly greater reduction in supine diastolic blood pressure (-15.1 mmHg) compared to trandolapril alone (-10.6 mmHg) or HCTZ alone (-10.9 mmHg) after 16 weeks nih.gov. The blood pressure normalization rate was also significantly higher in the combination group (67%) nih.gov.

The co-administration of trandolapril with calcium channel blockers has proven to be a highly effective strategy for blood pressure control.

With Verapamil (B1683045) : A factorial design study demonstrated that all dosage combinations of sustained-release (SR) verapamil and trandolapril produced a significantly greater reduction in blood pressure than monotherapy at the same dosage nih.gov. The combination of verapamil SR 180 mg and trandolapril 1.0 mg was found to be optimal, with an adjusted mean reduction in diastolic blood pressure of 16.0 mmHg nih.gov. In a study on severe hypertension, the addition of verapamil to trandolapril resulted in a mean decrease in supine DBP of 13.9 mmHg, significantly greater than the 9.0 mmHg decrease with trandolapril monotherapy nih.gov.

With Nifedipine (B1678770) : Combined therapy with trandolapril and sustained-release nifedipine has also been shown to have a significantly greater antihypertensive effect than either drug treatment alone.

Trandolapril has been compared with other classes of antihypertensive drugs, such as beta-blockers, both as monotherapy and as part of combination regimens.

Versus Atenolol : In a randomized double-blind study, atenolol was found to reduce diastolic blood pressure more effectively than trandolapril (-15.3 mm Hg vs -6.6 mm Hg after 48 weeks) nih.gov. However, atenolol also significantly reduced insulin (B600854) sensitivity by 23%, while it remained unchanged with trandolapril treatment nih.gov. In the International Verapamil-Trandolapril Study (INVEST), a treatment strategy based on verapamil SR and trandolapril was found to be as effective as a strategy based on atenolol and hydrochlorothiazide in controlling blood pressure in hypertensive patients with coronary artery disease jacc.orgnih.gov. Furthermore, the verapamil-trandolapril combination had a more favorable effect on glycemic control compared to the atenolol-chlorthalidone combination in patients with type 2 diabetes oup.com.

Investigational Research on Trandolaprilat in Special Patient Populations

Geriatric Patient Cohorts

The pharmacokinetics of trandolapril (B549266) and trandolaprilat have been investigated in elderly hypertensive patients (over 65 years of age). While the plasma concentration of trandolapril is observed to be increased in this demographic, the plasma concentration of this compound and the inhibition of Angiotensin-Converting Enzyme (ACE) activity are similar in both elderly and younger hypertensive patients medsinfo.com.aufda.govsahpra.org.zafda.gov. The pharmacokinetics of trandolapril and this compound, as well as their effect on ACE inhibition, are similar across both male and female elderly hypertensive patients medsinfo.com.aufda.govsahpra.org.zarxabbvie.com.

Steady-state plasma concentrations of this compound are typically reached within four days of repeated once-daily administration in both healthy volunteers and young or elderly hypertensive patients medsinfo.com.ausahpra.org.za. Maximal ACE inhibition after repeated doses occurs at approximately 1.5 hours in older patients, compared to 3 hours in younger patients nih.gov.

Patients with Impaired Organ Function

Hepatic Impairment Studies

Studies on patients with hepatic impairment have shown altered pharmacokinetics for trandolapril and this compound. Following oral administration in patients with mild to moderate alcoholic cirrhosis, plasma concentrations of trandolapril were approximately nine-fold greater, and this compound concentrations were two-fold greater, compared to those in individuals with normal liver function medsinfo.com.aufda.govrxabbvie.comhres.capharmascience.com. Despite these elevated concentrations, the inhibition of ACE activity was not significantly affected medsinfo.com.aufda.govrxabbvie.com. In cases of moderately to severely impaired liver function, the metabolic clearance of the parent compound, trandolapril, may decrease, leading to elevated plasma levels of both trandolapril and, to a lesser extent, this compound pharmascience.comresearchgate.nethpra.ie.

Racial and Ethnic Group Response Studies

Research on Differences in Antihypertensive Response

Clinical studies have shown that while trandolapril is an effective antihypertensive in all races studied, there can be differences in the magnitude of blood pressure reduction among racial and ethnic groups fda.govfda.govrxabbvie.comfda.govfda.gov. In a comparison of 207 white patients and 91 black patients with mild to moderate hypertension, black patients required between two and four times the dose of trandolapril to achieve a similar antihypertensive response to that observed in white patients ahajournals.orgahajournals.orgnih.gov. For instance, a 1 mg/day dose of trandolapril resulted in a mean decrease of 6.1 mmHg in baseline sitting diastolic pressure for white patients, whereas black patients required 4 mg/day to achieve a similar decrease of 6.5 mmHg ahajournals.orgahajournals.orgnih.gov.

Table 2 illustrates the differences in diastolic blood pressure (DBP) reduction between white and black patients at various trandolapril doses.

Table 2: Mean Decrease in Baseline Sitting Diastolic Blood Pressure (DBP) After 6 Weeks of Trandolapril Treatment ahajournals.orgahajournals.orgnih.gov

| Dose (mg/day) | White Patients (Mean DBP Decrease, mmHg) | Black Patients (Mean DBP Decrease, mmHg) |

| 1 | 6.1 | - |

| 4 | - | 6.5 |

Note: Data for black patients at 1 mg/day and white patients at 4 mg/day were not explicitly provided as achieving similar responses in the cited sources.

The antihypertensive effect of ACE inhibitors, including trandolapril, may be less pronounced in black patients compared to white patients medsinfo.com.ausahpra.org.za. However, more aggressive dosing can compensate for these differences, leading to similar blood pressure decreases nih.gov. In some studies, adjusted diastolic blood pressure decrease was significantly smaller in Hispanic and black patients than in white patients nih.gov.

Studies on Racial Similarities in ACE Inhibition and this compound Concentrations

Despite observed differences in antihypertensive response, studies have shown similarities in ACE inhibition and this compound concentrations across racial groups. The decreases in ACE activity with trandolapril doses were similar for both white and black patient populations ahajournals.orgahajournals.orgnih.gov. No statistically significant differences were found in serum ACE decreases between these populations ahajournals.org.

Furthermore, an evaluation of this compound levels revealed no racial differences in the this compound concentrations required to achieve a given degree of ACE inhibition ahajournals.orgahajournals.orgcolab.wsresearchgate.net. For a specific level of ACE activity, this compound concentrations were consistent across both white and black populations ahajournals.org. This suggests that the differing antihypertensive effectiveness observed in black patients is not fully explained by a reduction in serum ACE activity ahajournals.orgahajournals.orgresearchgate.net.

Table 3: Plasma this compound Concentrations at Different Levels of ACE Activity Remaining ahajournals.org

| ACE Activity Remaining | This compound Concentration (ng/mL) - White Patients | This compound Concentration (ng/mL) - Black Patients |

| ≤75% | Data not explicitly provided, but stated as similar | Data not explicitly provided, but stated as similar |

| ≤50% | Data not explicitly provided, but stated as similar | Data not explicitly provided, but stated as similar |

| ≤25% | Data not explicitly provided, but stated as similar | Data not explicitly provided, but stated as similar |

Note: The cited source states that "there were no racial differences in this compound concentrations required to achieve identical degrees of ACE inhibition" and that "For a given ACE activity, this compound concentrations were the same for both populations," without providing specific numerical values for each category in a table ahajournals.org.

Research in Patients with Specific Cardiovascular Conditions Beyond Primary Indications

This compound, the active diacid metabolite of the prodrug Trandolapril, has been the subject of investigational research across various cardiovascular conditions beyond its primary indications in hypertension and heart failure post-myocardial infarction. These studies have elucidated its potential benefits in conditions such as atrial fibrillation, arterial stiffness, endothelial dysfunction, and in specific patient cohorts like those with diabetes or peripheral artery disease, often leveraging its capacity for tissue angiotensin-converting enzyme (ACE) inhibition.

Atrial Fibrillation

Research has explored the impact of this compound on the incidence of atrial fibrillation (AF), a common cardiac arrhythmia. The TRAndolapril Cardiac Evaluation (TRACE) study, a randomized, double-blind, placebo-controlled trial, investigated the effect of Trandolapril (and by extension, its active metabolite this compound) on patients with reduced left ventricular function following an acute myocardial infarction (AMI). The study found a significant reduction in the development of AF in the Trandolapril-treated group compared to placebo. nih.govnih.gov

Table 1: Incidence of Atrial Fibrillation in TRACE Study

| Group | Patients (n) | Patients Developing AF (n) | Incidence of AF (%) | Relative Risk (RR) (95% CI) | P-value |

| Trandolapril | 790 | 22 | 2.8 | 0.45 (0.26 to 0.76) | <0.01 |

| Placebo | 787 | 42 | 5.3 |

Note: Data for patients with sinus rhythm at randomization and followed for 2-4 years. nih.gov

This reduction in AF incidence suggests a potential antiarrhythmic effect of this compound in this vulnerable patient population, which is particularly relevant given that AF after AMI is associated with increased mortality. nih.gov

Arterial Stiffness and Vascular Remodeling

The long-term effects of this compound on arterial stiffness, a significant predictor of adverse cardiovascular events, have been investigated. The Prevention of Events with Angiotensin Converting Enzyme Inhibition (PEACE) hemodynamic substudy examined the impact of Trandolapril on central pulsatile hemodynamics and carotid-femoral pulse wave velocity (PWV) in patients with stable coronary artery disease and preserved left ventricular function. nih.gov

The study demonstrated that long-term treatment with Trandolapril was associated with a greater reduction in carotid-femoral PWV than could be attributed solely to blood pressure reduction. This indicates a direct beneficial effect of ACE inhibition, mediated by this compound, on aortic stiffness, suggesting that arterial stiffening may be reversible. nih.gov

Table 2: Carotid-Femoral Pulse Wave Velocity in PEACE Hemodynamic Substudy

| Group | Mean Arterial Pressure (mmHg) (Mean ± SD) | Carotid-Femoral PWV (m/s) (Geometric Mean [95% CI]) | P-value (for PWV) |

| Trandolapril | 93.1 ± 10.2 | 10.4 [10.0 to 10.9] | 0.02 |

| Placebo | 96.3 ± 11.3 | 11.2 [10.7 to 11.8] |

Note: Hemodynamic studies performed a median of 52 months after randomization. nih.gov

Furthermore, Trandolapril's highly lipophilic nature may facilitate its active metabolite, this compound, in inhibiting tissue ACE, thereby contributing to favorable cardiovascular remodeling. nih.gov Experimental animal models of volume overload heart failure have also shown that Trandolapril significantly reduced electrical proarrhythmic remodeling and mortality, highlighting its beneficial effects on the arterial wall and reduction of arrhythmic risk, potentially independent of its antihypertrophic effects. frontiersin.org

Endothelial Dysfunction

This compound's role in improving endothelial function has been explored. In a rat model of chronic nitric oxide (NO) deficiency, long-term administration of Trandolapril was found to prevent impaired endothelium-dependent relaxations in resistance arteries. This effect was observed to be independent of NO production, suggesting that this compound may potentiate other alternative vasodilatory systems. ahajournals.org Specifically, this compound has been shown to enhance the release of endothelium-derived hyperpolarizing factor (EDHF) in canine coronary arteries. ahajournals.org As a class, ACE inhibitors, including this compound, are recognized for their ability to improve endothelial function by increasing the bioavailability of NO and mitigating oxidative stress. mdpi.comnih.gov

Research in Diabetic Patients

Beyond its established role in managing hypertension and heart failure in diabetic patients, Trandolapril has demonstrated additional benefits. It has been shown to reduce the progression to proteinuria in high-risk patients, a significant renal outcome with considerable cardiovascular implications. nih.govdovepress.com In the TRACE study, the treatment with Trandolapril was particularly beneficial for diabetic patients with left ventricular dysfunction after AMI, contributing to improved survival and a substantial reduction in the risk of progressing to severe congestive heart failure. nih.govdovepress.com

Peripheral Artery Disease (PAD)

The International Verapamil-SR/Trandolapril Study (INVEST) included a cohort of patients with concomitant peripheral artery disease (PAD) and coronary artery disease (CAD). While the trial primarily assessed a verapamil-trandolapril combination strategy, it provided insights into outcomes within this high-risk population. The primary outcome, a composite of all-cause death, nonfatal myocardial infarction, or nonfatal stroke, occurred significantly more frequently in patients with PAD compared to those without PAD (16.3% versus 9.2%). nih.gov The study observed that among PAD patients, the lowest incidence of the primary outcome was associated with achieving an average treated systolic blood pressure of 135 to 145 mmHg and an average diastolic blood pressure of 60 to 90 mmHg. nih.gov This underscores the importance of blood pressure control, which this compound contributes to, in managing cardiovascular risk in patients with PAD.

Drug Drug Interaction Studies Involving Trandolaprilat

Pharmacodynamic Interactions and Clinical Implications

Antidiabetic Medications and Hypoglycemia Risk Studies

Concomitant administration of ACE inhibitors, including trandolapril (B549266) (and by extension, its active metabolite trandolaprilat), with antidiabetic medications can lead to an amplified blood glucose-lowering effect. This interaction carries an increased risk of hypoglycemia fda.govhpra.iehres.ca. Both insulin (B600854) and oral hypoglycemic agents are implicated in this potential interaction fda.govhpra.ie. While specific detailed research findings on this compound's direct interaction with individual antidiabetic agents are not extensively detailed in the provided sources, the general class effect of ACE inhibitors is well-established.

| Concomitant Medication Class | Potential Interaction Outcome |

| Antidiabetic Medications | Increased blood glucose lowering effect, heightened risk of hypoglycemia fda.govhpra.iehres.ca |

| (e.g., Insulin, Oral Hypoglycemic Agents) |

mTOR Inhibitors and Angioedema Risk

Patients receiving concomitant therapy with mammalian Target of Rapamycin (mTOR) inhibitors are at an increased risk for angioedema when also taking ACE inhibitors, such as trandolapril fda.govrxabbvie.comhres.cadrugs.comfda.gov. Specific mTOR inhibitors mentioned in this context include temsirolimus, sirolimus, and everolimus (B549166) fda.govrxabbvie.comhres.cadrugs.comfda.gov. Caution is advised when initiating trandolapril in patients already on mTOR inhibitors, or vice versa, due to this heightened risk hres.cadrugs.com.

| Concomitant Medication Class | Specific mTOR Inhibitors | Potential Interaction Outcome |

| mTOR Inhibitors | Temsirolimus, Sirolimus, Everolimus | Increased risk for angioedema fda.govrxabbvie.comhres.cadrugs.comfda.gov |

Angiotensin II Receptor Blockers (ARBs) and Contraindications

The co-administration of ACE inhibitors, including trandolapril, with Angiotensin II Receptor Blockers (ARBs) is generally not recommended. This "dual blockade" of the renin-angiotensin-aldosterone system (RAAS) is associated with an increased incidence of severe adverse effects, including hypotension, hyperkalemia, and deterioration of renal function, potentially leading to renal failure rxabbvie.comhres.camedscape.com. If such dual blockade therapy is deemed absolutely necessary, it should be conducted under specialist supervision with frequent and close monitoring of renal function, electrolytes, and blood pressure hres.ca.

| Concomitant Medication Class | Potential Interaction Outcome | Recommendation |

| Angiotensin II Receptor Blockers (ARBs) | Increased risk of hypotension, hyperkalemia, renal impairment/failure rxabbvie.comhres.camedscape.com | Generally not recommended; if necessary, specialist supervision with close monitoring hres.ca |

Aliskiren (B1664508) Co-administration Research

Co-administration of ACE inhibitors, including trandolapril, with aliskiren is contraindicated in patients with diabetes mellitus (both type 1 and type 2) rxabbvie.comhres.camedscape.com. This combination is also advised to be avoided in patients with renal impairment, specifically those with a glomerular filtration rate (GFR) less than 60 ml/min rxabbvie.comhres.camedscape.comfda.gov. The dual blockade of the RAAS by trandolapril and aliskiren significantly increases the risks of hypotension, syncope, stroke, hyperkalemia, and deterioration of renal function, including acute renal failure rxabbvie.comhres.camedscape.com.

| Concomitant Medication | Patient Population | Potential Interaction Outcome | Recommendation |

| Aliskiren | Patients with diabetes mellitus (Type 1 or 2) | Increased risk of hypotension, syncope, stroke, hyperkalemia, renal impairment/failure rxabbvie.comhres.camedscape.com | Contraindicated rxabbvie.comhres.camedscape.com |

| Patients with renal impairment (GFR < 60 ml/min) | Increased risk of hypotension, syncope, stroke, hyperkalemia, renal impairment/failure rxabbvie.comhres.camedscape.com | Avoid co-administration rxabbvie.comhres.camedscape.comfda.gov |

Injectable Gold Therapy and Nitritoid Reactions

Nitritoid reactions have been reported rarely in patients receiving injectable gold therapy, specifically sodium aurothiomalate, concurrently with ACE inhibitor therapy, including trandolapril fda.govrxabbvie.comhres.cahpra.iesandoz.comfda.gov. These reactions are characterized by symptoms such as facial flushing, nausea, vomiting, and hypotension fda.govrxabbvie.comhres.cahpra.iesandoz.comfda.gov.

| Concomitant Medication Class | Specific Medication | Potential Interaction Outcome |

| Injectable Gold Therapy | Sodium Aurothiomalate | Nitritoid reactions (facial flushing, nausea, vomiting, hypotension) fda.govrxabbvie.comhres.cahpra.iesandoz.comfda.gov |

Advanced Research Methodologies in Trandolaprilat Studies

Preclinical and In Vitro / Ex Vivo Research Techniques

Animal Model Studies (e.g., murine and primate models)

Animal models, particularly murine (mouse and rat) and primate models, are indispensable tools in pharmacological research, offering insights into drug efficacy and mechanisms in a complex physiological environment wikipedia.orgebi.ac.uk. While specific detailed studies focusing solely on trandolaprilat in animal models were not extensively detailed in the provided search results, such models are crucial for understanding the in vivo effects of its prodrug, trandolapril (B549266), and by extension, the activity of this compound nih.gov.

Murine models, including mice and rats, are widely utilized due to their relatively short generation times, large litter sizes, and ease of maintenance in laboratory settings wikipedia.orgmims.com. These models have been developed to mimic various human diseases, allowing for the study of drug responses in a systemic context wikipedia.orgebi.ac.uk. Non-human primate models, such as marmoset monkeys, offer closer genetic, physiological, and structural similarities to humans, making them valuable for preclinical and translational research, especially when lower animal species models are insufficient to recognize drug targets wikipedia.orgmims.com. These models enable researchers to simulate pharmacokinetic and pharmacodynamic characteristics relevant to humans, providing a more accurate understanding of drug absorption, distribution, metabolism, and excretion processes, as well as safety assessments at organ and system levels ebi.ac.uk.

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are fundamental for characterizing the direct molecular interactions of this compound with its target enzymes. This compound is known as an Angiotensin-Converting Enzyme (ACE) inhibitor wikidata.orgindiamart.comnih.gov.

Studies have been conducted to investigate the comparative binding affinity of various ACE inhibitors, including this compound, for the two catalytic domains of human somatic ACE: one responsible for cleaving angiotensin I and another for inactivating bradykinin (B550075). In such in vitro binding assays, this compound demonstrated inhibitory effects on ACE. The calculated IC50 values for ACE inhibitors, including this compound, were found to be in the nanomolar range. Specifically, this compound exhibited a bradykinin/angiotensin I selectivity ratio of 1.08, indicating a slightly higher affinity for bradykinin binding sites compared to angiotensin I sites. This supports the hypothesis that ACE inhibitors primarily inhibit bradykinin degradation and secondarily reduce angiotensin II production.

Furthermore, trandolapril, the prodrug, undergoes hydrolysis by carboxylesterase 1 (CES1) in the liver to yield the active this compound wikidata.orgindiamart.comnih.gov. In vitro carboxylesterase (CE) inhibition assays are employed to determine if a compound interferes with carboxylesterase enzymes. Trandolapril serves as a substrate for human carboxylesterase 1 (hCE1), with this compound being its resulting metabolite. These assays typically utilize hCE1-b and hCE1-c recombinant enzymes to assess inhibition. Research has shown that a genetic variant of CES1, G143E (rs71647871), can abolish CES1-mediated trandolapril activation in transfected cells, highlighting the importance of these in vitro assays in understanding drug metabolism and genetic polymorphisms.

Ex Vivo Tissue Studies

Ex vivo tissue studies represent a critical intermediate step between in vitro and in vivo research, allowing for the investigation of drug effects in a more physiologically relevant context while maintaining the natural structure and functionality of tissues. These models provide high-resolution insights into drug responses and biomarker evaluations, bridging the gap between simplified cell cultures and complex whole-animal systems.